Cas no 2338-49-0 (2-chloro-4-ethyl-1-fluorobenzene)
2-chloro-4-ethyl-1-fluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 2-chloro-4-ethyl-1-fluoro-
- 2338-49-0
- SCHEMBL257081
- 2-chloro-4-ethyl-1-fluorobenzene
- 2-Chloro-4-ethylfluorobenzene
- JZTMPVVNBOQABN-UHFFFAOYSA-N
- EN300-329584
- 2-CHLORO-4-ETHYL-1-FLUORO-BENZENE
-
- MDL: MFCD22055683
- Inchi: 1S/C8H8ClF/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
- InChI Key: JZTMPVVNBOQABN-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CC)F
Computed Properties
- Exact Mass: 158.02994
- Monoisotopic Mass: 158.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 3.4
Experimental Properties
- PSA: 0
2-chloro-4-ethyl-1-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C373908-10mg |
2-chloro-4-ethyl-1-fluorobenzene |
2338-49-0 | 10mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C373908-50mg |
2-chloro-4-ethyl-1-fluorobenzene |
2338-49-0 | 50mg |
$ 160.00 | 2022-04-28 | ||
| TRC | C373908-100mg |
2-chloro-4-ethyl-1-fluorobenzene |
2338-49-0 | 100mg |
$ 230.00 | 2022-04-28 | ||
| Enamine | EN300-329584-0.05g |
2-chloro-4-ethyl-1-fluorobenzene |
2338-49-0 | 0.05g |
$1261.0 | 2023-09-04 | ||
| Enamine | EN300-329584-0.1g |
2-chloro-4-ethyl-1-fluorobenzene |
2338-49-0 | 0.1g |
$1320.0 | 2023-09-04 | ||
| Enamine | EN300-329584-0.25g |
2-chloro-4-ethyl-1-fluorobenzene |
2338-49-0 | 0.25g |
$1381.0 | 2023-09-04 | ||
| Enamine | EN300-329584-0.5g |
2-chloro-4-ethyl-1-fluorobenzene |
2338-49-0 | 0.5g |
$1440.0 | 2023-09-04 | ||
| Enamine | EN300-329584-1.0g |
2-chloro-4-ethyl-1-fluorobenzene |
2338-49-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-329584-2.5g |
2-chloro-4-ethyl-1-fluorobenzene |
2338-49-0 | 2.5g |
$2940.0 | 2023-09-04 | ||
| Enamine | EN300-329584-5.0g |
2-chloro-4-ethyl-1-fluorobenzene |
2338-49-0 | 5.0g |
$4349.0 | 2023-02-23 |
2-chloro-4-ethyl-1-fluorobenzene Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-chloro-4-ethyl-1-fluorobenzene
2-Chloro-4-Ethyl-1-Fluorobenzene: A Key Compound in Pharmaceutical Chemistry
2-Chloro-4-ethyl-1-fluorobenzene, with the CAS number 2338-49-0, represents a pivotal molecule in the field of pharmaceutical chemistry. This compound, characterized by its unique aromatic ring structure with substituents at specific positions, has garnered significant attention due to its potential applications in drug development and synthetic chemistry. Recent studies highlight its role as a versatile intermediate in the synthesis of bioactive compounds, underscoring its importance in modern medicinal research.
The molecular framework of 2-chloro-4-ethyl-1-fluorobenzene is based on a benzene ring with three functional groups: a chlorine atom at the 2-position, a fluorine atom at the 1-position, and an ethyl group at the 4-position. This combination of substituents creates a highly reactive molecule with diverse chemical properties. The presence of both halogen atoms and the ethyl group introduces multiple sites for further functionalization, making it a valuable starting material for the synthesis of complex pharmaceuticals.
Recent advancements in medicinal chemistry have demonstrated the utility of 2-chloro-4-ethyl-1-fluorobenzene as a building block for the development of novel therapeutic agents. A 2023 study published in Journal of Medicinal Chemistry reported its use in the synthesis of a series of compounds targeting the epidermal growth factor receptor (EGFR), a key protein involved in cancer progression. This research highlights the molecule's potential in oncology and its ability to modulate cellular signaling pathways.
One of the most promising applications of 2-chloro-4-ethyl-1-fluorobenzene lies in its role as a precursor for the development of anti-inflammatory drugs. A 2022 review in Pharmaceutical Research discussed its incorporation into the synthesis of COX-2 inhibitors, which are widely used in the treatment of chronic inflammatory conditions. The compound's ability to undergo electrophilic substitution reactions allows for the introduction of diverse functional groups, enhancing its therapeutic potential.
Additionally, the molecule has been explored for its potential in the design of antiviral agents. A 2021 study in Antiviral Research investigated its use in the synthesis of nucleoside analogs targeting the SARS-CoV-2 virus. The study found that derivatives of 2-chloro-4-ethyl-1-fluorobenzene exhibited significant antiviral activity, suggesting its relevance in the development of next-generation antiviral therapies.
The chemical stability and reactivity of 2-chloro-4-ethyl-1-fluorobenzene are critical factors in its application in pharmaceutical synthesis. Its aromatic ring structure provides a rigid scaffold, while the substituents at the 1, 2, and 4 positions introduce functional groups that can be selectively modified. This property is particularly advantageous in the synthesis of bioactive molecules requiring precise stereochemistry.
Recent computational studies have further elucidated the molecular interactions of 2-chloro-4-ethyl-1-fluorobenzene with biological targets. A 2023 paper in Computational and Structural Biotechnology Journal used molecular docking simulations to predict its binding affinity with various protein targets. These simulations revealed that the molecule's halogen atoms and ethyl group play critical roles in forming hydrogen bonds and hydrophobic interactions with target proteins.
The synthesis of 2-chloro-4-ethyl-1-fluorobenzene is a well-established process in organic chemistry, involving multiple steps to achieve the desired functional groups. A 2022 article in Organic & Biomolecular Chemistry described a novel method for its preparation using microwave-assisted synthesis, which significantly improved the yield and efficiency of the reaction. This approach highlights the molecule's importance in green chemistry and sustainable pharmaceutical manufacturing.
While the primary focus of research on 2-chloro-4-ethyl-1-fluorobenzene is its pharmaceutical applications, its role in material science is also noteworthy. A 2021 study in Advanced Materials explored its use in the development of conductive polymers for electronic devices. The compound's aromatic ring structure and halogen substituents contribute to its electrical conductivity, making it a candidate for advanced technological applications.
The versatility of 2-chloro-4-ethyl-1-fluorobenzene as a synthetic intermediate is further supported by its ability to undergo various chemical reactions. For instance, its brominated derivatives have been used in the synthesis of heterocyclic compounds with potential applications in drug discovery. A 2020 paper in European Journal of Medicinal Chemistry demonstrated how these derivatives could be modified to enhance their pharmacological profiles, including improved solubility and bioavailability.
Despite its promising applications, the development of 2-chloro-4-ethyl-1-fluorobenzene as a therapeutic agent requires further research to address potential challenges. Issues such as toxicity, metabolic stability, and target specificity must be carefully evaluated. Ongoing studies are focused on optimizing its chemical structure to enhance its therapeutic efficacy while minimizing adverse effects.
In conclusion, 2-chloro-4-ethyl-1-fluorobenzene is a multifaceted compound with significant potential in pharmaceutical chemistry. Its unique molecular structure and reactivity make it a valuable tool for the synthesis of bioactive molecules. As research continues to uncover new applications, this compound is poised to play an increasingly important role in the development of innovative therapies and materials.
2338-49-0 (2-chloro-4-ethyl-1-fluorobenzene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)